molecular formula C11H14O3 B1275976 2-(3-Methylphenoxy)butanoic acid CAS No. 113104-27-1

2-(3-Methylphenoxy)butanoic acid

Cat. No. B1275976
CAS RN: 113104-27-1
M. Wt: 194.23 g/mol
InChI Key: IGGVSFFAZIAGTA-UHFFFAOYSA-N
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Description

“2-(3-Methylphenoxy)butanoic acid” is a chemical compound with the CAS Number: 113104-27-1. Its molecular weight is 194.23 and its IUPAC name is 2-(3-methylphenoxy)butanoic acid .


Molecular Structure Analysis

The molecular structure of “2-(3-Methylphenoxy)butanoic acid” is represented by the linear formula C11H14O3 . The InChI code for this compound is 1S/C11H14O3/c1-3-10(11(12)13)14-9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3,(H,12,13) .

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-(3-Methylphenoxy)butanoic acid derivatives demonstrate significant potential in antimicrobial applications. Mickevičienė et al. (2015) synthesized a series of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties, exhibiting strong antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, along with notable antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Adsorption and Degradation in Soils

The behavior of phenoxyalkanoic acid herbicides, including variants of 2-(3-Methylphenoxy)butanoic acid, in soils is crucial for environmental studies. Paszko et al. (2016) reviewed the adsorption and degradation rates of these herbicides in soils, highlighting their potential for groundwater contamination and the role of bacterial degradation as a predominant dissipation mechanism (Paszko et al., 2016).

Sorption to Soil and Minerals

Further examining the environmental impact, Werner et al. (2012) focused on the sorption of phenoxy herbicides, including 2-(3-Methylphenoxy)butanoic acid, to soil and minerals. Their comprehensive database provided insights into how these compounds interact with various soil parameters, emphasizing the relevance of soil organic matter and iron oxides as sorbents (Werner et al., 2012).

Microextraction and Analysis Techniques

Seebunrueng et al. (2020) developed a novel supramolecular solvent-based liquid phase microextraction technique for the analysis of phenoxy acid herbicides, including 2-(3-Methylphenoxy)butanoic acid. This environmentally friendly method allows for efficient extraction and analysis of these herbicides in water and rice samples (Seebunrueng et al., 2020).

Safety and Hazards

“2-(3-Methylphenoxy)butanoic acid” is classified as an irritant . As with all chemicals, it should be handled with care, using appropriate safety measures.

properties

IUPAC Name

2-(3-methylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-10(11(12)13)14-9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGVSFFAZIAGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406519
Record name 2-(3-methylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenoxy)butanoic acid

CAS RN

113104-27-1
Record name 2-(3-Methylphenoxy)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113104-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-methylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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